Lipophilicity (LogP) Modulation: Methyl 5-Fluoro-1H-benzimidazole-4-carboxylate vs. Non-Fluorinated Analog
Methyl 5-fluoro-1H-benzimidazole-4-carboxylate exhibits a calculated LogP of 1.49, which is elevated relative to the non-fluorinated methyl 1H-benzimidazole-4-carboxylate (LogP = 1.04) . This increase of ΔLogP = +0.45 is consistent with the well-documented lipophilicity-enhancing effect of aryl fluorine substitution, which can improve membrane permeability and oral bioavailability in drug candidates [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.49 |
| Comparator Or Baseline | Methyl 1H-benzimidazole-4-carboxylate: LogP = 1.04 |
| Quantified Difference | ΔLogP = +0.45 |
| Conditions | XLogP3-AA calculation method; standard conditions for LogP estimation |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, which is critical for intracellular target engagement in cell-based assays and in vivo models.
- [1] Importance of Fluorine in Benzazole Compounds. ScienceOpen, 2020. View Source
